Cefaclor-d5 chemical structure and molecular weight.
Cefaclor-d5 chemical structure and molecular weight.
This technical guide provides a comprehensive overview of Cefaclor-d5, a deuterated analog of the second-generation cephalosporin antibiotic, Cefaclor. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, molecular properties, and relevant experimental protocols associated with this compound.
Core Compound Data
Cefaclor-d5 is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure the precise quantification of Cefaclor in biological matrices.[1] Its physical and chemical properties are summarized below.
| Property | Value |
| Chemical Name | (6R,7R)-7-((R)-2-amino-2-(phenyl-d5)acetamido)-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2][3][4] |
| Synonyms | Ceclor-d5, Distaclor-d5, Keflor-d5, Raniclor-d5[1][2][5] |
| Molecular Formula | C₁₅H₉D₅ClN₃O₄S[3][4][5][6] |
| Molecular Weight | 372.84 g/mol [2][5][6] |
| CAS Number | 1426173-90-1[6] |
Chemical Structure
The chemical structure of Cefaclor-d5 is distinguished by the presence of five deuterium atoms on the phenyl ring of the acetamido side chain. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.
Caption: 2D chemical structure of Cefaclor-d5.
Mechanism of Action
Cefaclor, the non-deuterated parent compound, is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[7][8] This mechanism is shared by Cefaclor-d5. The process involves the acylation of penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[7][9][10] This disruption of cell wall integrity leads to cell lysis and bacterial death.[7][11]
The following diagram illustrates the key stages of bacterial cell wall synthesis and the point of inhibition by Cefaclor.
Caption: Inhibition of bacterial cell wall synthesis by Cefaclor.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Cefaclor and its deuterated analog are crucial for research and quality control.
Enzymatic Synthesis of Cefaclor
This protocol describes a common method for the enzymatic synthesis of Cefaclor.
Materials:
-
7-amino-3-chloro cephalosporanic acid (7-ACCA)
-
D-phenylglycine methyl ester (PGM) hydrochloride salt
-
Immobilized Penicillin G acylase
-
Ammonia solution
-
Sodium sulfite
-
Water
Procedure:
-
A reactor equipped with a sieve bottom is charged with immobilized Penicillin G acylase.
-
7-ACCA, sodium sulfite, and water are added to the reactor at a controlled temperature, typically between 18-23°C.[12][13]
-
The pH of the mixture is adjusted to approximately 7.0 using an ammonia solution.[1]
-
The PGM hydrochloride salt is added to initiate the enzymatic condensation reaction.
-
The pH is maintained at 7.0 with the continuous addition of ammonia throughout the reaction.
-
The reaction progress is monitored by analyzing the concentrations of Cefaclor, 7-ACCA, PGM, and D-phenylglycine.
-
Upon completion, the Cefaclor product can be recovered through filtration or centrifugation, followed by purification steps such as crystallization.
HPLC Method for Cefaclor Analysis in Human Plasma
This protocol outlines a validated HPLC method for the quantification of Cefaclor in biological samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[9][14]
-
Mobile Phase: A mixture of sodium 1-pentanesulfonate, water, triethylamine, and methanol.[9][14] The pH is adjusted to 2.5 with phosphoric acid.[9][14]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Plasma samples are deproteinized, typically by adding a solvent like acetonitrile.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, filtered through a 0.45 µm filter, and then injected into the HPLC system.
Method Validation: The method should be validated for linearity, precision, accuracy, selectivity, and stability to ensure reliable results. Calibration curves are typically linear over a concentration range of 0.39 µg/mL to 50 µg/mL.[14]
UV Spectrophotometric Determination of Cefaclor
A simple and rapid spectrophotometric method can be used for the determination of Cefaclor in pharmaceutical preparations.
Principle: This method involves the alkaline hydrolysis of Cefaclor to form a diketopiperazine-2,5-dione derivative, which has a characteristic UV absorbance maximum at 340 nm.[15]
Reagents:
-
Ammonia buffer solution (pH 10)[15]
-
Demineralized water
Procedure:
-
A standard stock solution of Cefaclor is prepared in demineralized water.
-
An aliquot of the Cefaclor solution is transferred to a volumetric flask containing the ammonia buffer.
-
The reaction is allowed to proceed at room temperature for approximately 30 minutes.[15]
-
The absorbance of the resulting solution is measured at 340 nm against a blank.
-
A calibration curve is constructed by performing the same procedure with a series of Cefaclor standard solutions of known concentrations. Beer's law is typically obeyed in the concentration range of 1.8 - 55 µg/mL.[15]
Analytical Workflow
The following diagram outlines a typical workflow for the analysis of Cefaclor in a pharmaceutical or biological sample using HPLC, with Cefaclor-d5 as an internal standard.
Caption: Workflow for the quantitative analysis of Cefaclor.
References
- 1. WO2006069984A2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105769873A - Cefaclor preparation and preparation method thereof - Google Patents [patents.google.com]
- 5. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hereditybio.in [hereditybio.in]
- 7. isca.in [isca.in]
- 8. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. asianjpr.com [asianjpr.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US8071330B2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]
- 13. BRPI0519476B1 - process for cefaclor synthesis and process for obtaining cefaclor - Google Patents [patents.google.com]
- 14. HPLC method development and validation for the determination of Cefaclor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
